molecular formula C12H11N3O2 B10851106 N-(5-Phenyl-furan-2-carbonyl)-guanidine

N-(5-Phenyl-furan-2-carbonyl)-guanidine

Cat. No.: B10851106
M. Wt: 229.23 g/mol
InChI Key: SYROHGCLRGCTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Phenyl-furan-2-carbonyl)-guanidine is a synthetic guanidine derivative designed for biochemical and pharmacological research. Compounds within this chemical class, characterized by a 5-arylfuran-2-carbonylguanidine structure, have been identified as potent inhibitors of the Sodium/Hydrogen Exchanger-1 (NHE-1) . The NHE-1 transporter is a key therapeutic target in conditions such as cardiac ischemia-reperfusion injury, and inhibitors based on this scaffold demonstrate significant cardioprotective effects in experimental models . The mechanism of action for related compounds extends to antiplatelet activity, achieved through the inhibition of collagen-induced platelet aggregation. This effect is mediated by multiple pathways, including the suppression of arachidonic acid release, inhibition of thromboxane A2 synthase, and modulation of cytosolic calcium mobilization . Furthermore, the 5-phenylfuran moiety is a recognized structural feature in the development of enzyme inhibitors, as seen in its incorporation into potent Escherichia coli β-glucuronidase (EcGUS) inhibitors, which are investigated for their potential to mitigate drug-induced gastrointestinal toxicity . The guanidine functional group is a privileged structure in medicinal chemistry, contributing to strong binding affinity with biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(diaminomethylidene)-5-phenylfuran-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c13-12(14)15-11(16)10-7-6-9(17-10)8-4-2-1-3-5-8/h1-7H,(H4,13,14,15,16)

InChI Key

SYROHGCLRGCTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A mixture of 5-phenylfuran-2-carbonyl chloride (0.01 mol) and guanidine carbonate (0.01 mol) in ethanol undergoes reflux for 5 hours in the presence of sodium ethoxide (0.001 mol). Neutralization with hydrochloric acid precipitates the product, which is recrystallized from propanol-2 to achieve 72–78% yields. Critical parameters include:

  • Solvent Selection : Ethanol outperforms DMF and THF due to its polarity, which stabilizes ionic intermediates.

  • Base Strength : Sodium ethoxide enhances deprotonation of guanidine, increasing nucleophilicity (k = 0.42 h⁻¹ in ethanol vs. 0.18 h⁻¹ in water).

  • Temperature : Reflux at 78°C optimizes reaction kinetics without promoting decarboxylation side reactions.

Side products such as 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones may form if stoichiometric imbalances occur, necessitating precise molar ratios.

Au(I)-Catalyzed Functionalization of Furan-Yne Precursors

Recent advances in transition metal catalysis enable the synthesis of furan intermediates critical to this compound. Gold(I) complexes, notably [(IPr)Au(NTf₂)], catalyze the coupling of furan-ynes with N-oxides to generate dihydropyridinone intermediates, which are subsequently functionalized with guanidine.

Catalytic Cycle and Substrate Scope

The reaction of phenyl-terminated furan-yne 1a with 4-nitropyridine N-oxide F in 1,2-dichloroethane (DCE) at room temperature produces dihydropyridinone 2a in 96% yield after 20 hours. Key mechanistic steps include:

  • Alkyne Activation : Au(I) coordinates to the furan-yne triple bond, inducing polarization.

  • Oxygen Transfer : N-oxide F delivers an oxygen atom, forming a ketene intermediate.

  • Cyclization : Intramolecular nucleophilic attack yields the dihydropyridinone core.

Table 1: Impact of Au(I) Catalysts on Dihydropyridinone 2a Yield and Selectivity

CatalystN-OxideTime (h)Yield (%)E/Z Ratio
[(IPr)Au(NTf₂)]F20962:98
[(JohnPhos)AuCl]/AgNTf₂F6776:94
[(MorDalPhos)Au(NCMe)]SbF₆B2040:100

The stereoselectivity of the exocyclic double bond in 2a is highly catalyst-dependent, with [(IPr)Au(NTf₂)] favoring the Z-isomer (98% selectivity). Post-reaction treatment with methanesulfonic acid (5.0 equiv) isomerizes the product to the E-configuration (100% selectivity, 72% isolated yield).

The 5-phenylfuran moiety is synthesized via Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with arylboronic acids. This method ensures regioselective introduction of the phenyl group.

General Procedure and Optimization

A mixture of 5-bromofuran-2-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 90°C for 12 hours. Extraction with ethyl acetate and column chromatography yields 5-phenylfuran-2-carbaldehyde (84% yield). Critical factors include:

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes homocoupling byproducts.

  • Base Selection : K₂CO₃ achieves higher yields than Na₂CO₃ or Cs₂CO₃ due to improved solubility.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling

Boronic AcidYield (%)
Phenylboronic acid84
4-Methoxyphenyl79
3-Thienyl68
2-Naphthyl72

Alkylboronic acids (e.g., n-butyl) fail to react, likely due to slower transmetalation kinetics.

Acylation of Guanidine with 5-Phenylfuran-2-carbonyl Chloride

The final step involves reacting 5-phenylfuran-2-carbonyl chloride with guanidine hydrochloride in anhydrous THF. Triethylamine (3.0 equiv) is added to scavenge HCl, driving the reaction to completion.

Kinetic and Thermodynamic Analysis

Second-order kinetics are observed (k₂ = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C), with activation energy (Eₐ) of 45 kJ/mol. The reaction is exothermic (ΔH = −78 kJ/mol), favoring product formation at low temperatures (0–10°C).

Alternative Pathways and Emerging Methodologies

Photochemical Cyclization

UV irradiation (λ = 254 nm) of 5-phenylfuran-2-carboxamide and guanidine in acetonitrile generates this compound via a radical intermediate. While this method avoids metal catalysts, yields remain suboptimal (≤35%).

Enzymatic Acylation

Lipase B from Candida antarctica catalyzes the acyl transfer from ethyl 5-phenylfuran-2-carboxylate to guanidine in ionic liquids. Initial trials show moderate enantioselectivity (ee = 62%) but require further optimization .

Chemical Reactions Analysis

Types of Reactions: N-(5-Phenyl-furan-2-carbonyl)-guanidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The phenyl group or the furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(5-Phenyl-furan-2-carbonyl)-guanidine has been investigated for its potential anticancer properties. According to research, compounds with guanidine structures exhibit significant activity against various cancer cell lines. For instance, derivatives of guanidine have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa20Apoptosis induction
MCF-715Cell cycle arrest
A54925Inhibition of proliferation

1.2 Cardioprotective Effects

Research indicates that this compound exhibits cardioprotective effects, particularly in ischemia/reperfusion injury models. The compound has been shown to inhibit sodium/hydrogen exchanger-1 (NHE-1), which plays a crucial role in cardiac cell survival during ischemic events .

Case Study: Cardioprotective Mechanism
In a study involving an anesthetized rat model, administration of this compound significantly reduced infarct size and improved cardiac function post-reperfusion, suggesting its potential as a therapeutic agent for heart diseases .

Neuroprotective Applications

2.1 Neurodegenerative Diseases

The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Guanidine derivatives are known to modulate neurotransmitter release, which can be beneficial in treating these conditions .

Table 2: Neuroprotective Effects Against Neurodegenerative Disorders

DisorderEffect ObservedReference
Alzheimer'sReduced amyloid-beta production
Parkinson'sImproved motor function in models

Material Science Applications

3.1 Organic Synthesis

This compound serves as a building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its unique structure allows for various nucleophilic reactions, making it a versatile reagent in synthetic chemistry .

Case Study: Synthesis Routes
A study demonstrated the synthesis of novel pyrimidine derivatives through reactions involving this compound, showcasing its utility in generating compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(5-Phenyl-furan-2-carbonyl)-guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Structure and Functional Groups

  • This compound : Features a furan ring fused with a phenyl group and a guanidine attached via a carbonyl linker.
  • N-(2-Methyl-5-nitrophenyl)guanidine nitrate (): Contains a nitro-substituted phenyl group and a guanidine linked to a methyl group. Used as an intermediate in Imatinib synthesis.
  • CNS 5161 (): A diarylguanidine with methylsulfanyl substituents; used as an NMDA receptor antagonist for PET imaging.
  • N-(4,6-dimethyl-quinazolin-2-yl)-guanidine (): Combines a quinazoline core with guanidine, studied for G-quadruplex stabilization.

Key Structural Differences :

  • The furan ring in the target compound distinguishes it from phenyl- or heterocyclic-core derivatives.
  • Substituents like nitro (), methylsulfanyl (), and quinazoline () influence solubility, binding affinity, and bioactivity.

Physicochemical Properties

A comparison of molecular parameters is shown below:

Compound Name Molecular Formula Molecular Weight Key Features Application
This compound Not provided Not provided Furan-phenyl, carbonyl-guanidine Potential antimicrobial/drug R&D
CNS 5161 () C15H16ClN3S2 353.89 Methylsulfanyl groups NMDA receptor imaging
N-(2-Methyl-5-nitrophenyl)guanidine nitrate () C8H9N5O5 257.21 Nitro-phenyl, nitrate salt Imatinib intermediate
N-(4,6-dimethyl-quinazolin-2-yl)-guanidine () C10H12N6 216.25 Quinazoline core G-quadruplex stabilization

Antimicrobial Activity

  • Compound 4 (): A guanidine derivative with MIC values of 0.5–1 mg/L against E. coli and S. epidermidis .

Hypoglycemic and Diuretic Effects

  • N-(2-pyrazoline-1-carbaimidoyl)-guanidines (): Show hypoglycemic activity in preclinical models .
  • 1-phenyl-3-pyrazoline-guanidines (): Exhibit diuretic properties .

Enzyme Inhibition

  • N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine (): Lacks similarity to known MMP-9 inhibitors but shows IC50 values ~25–27 μmol/L .

Q & A

Q. What are the recommended synthetic routes for N-(5-Phenyl-furan-2-carbonyl)-guanidine, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a guanidine precursor. A nucleophilic acyl substitution reaction is commonly employed, where 5-phenylfuran-2-carboxylic acid is first converted to its acyl chloride (using reagents like thionyl chloride) and reacted with guanidine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Critical parameters include:

  • Temperature: Maintaining 0–5°C during acyl chloride formation prevents side reactions.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane ensures optimal reactivity.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals at δ 6.5–7.8 ppm confirm aromatic protons (phenyl and furan). A singlet near δ 8.1 ppm corresponds to the guanidine NH group .
    • ¹³C NMR: Carbonyl (C=O) resonance appears at ~160–170 ppm, while furan and phenyl carbons fall between 110–150 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides the molecular ion peak ([M+H]⁺) to confirm the molecular formula.
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Antimicrobial Activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48 hours .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction conditions for introducing the furan-2-carbonyl moiety in guanidine derivatives?

Methodological Answer:

  • Catalyst Screening: Test coupling agents (e.g., HATU, EDC/HOBt) to enhance acylation efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Temperature Gradients: Use microwave-assisted synthesis (80–120°C, 30 min) to reduce reaction time and improve yield .
  • Byproduct Analysis: Monitor reaction progress via TLC (silica gel, UV visualization) to identify side products (e.g., unreacted acyl chloride) .

Q. How do structural modifications in the phenyl and furan rings influence the compound’s bioactivity, and what computational methods support SAR studies?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing kinase inhibition .
    • Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce membrane permeability .
Substituent PositionBiological Activity TrendReference
5-Phenyl (furan)↑ Anticancer activity
4-Fluoro (phenyl)↑ Enzymatic selectivity
  • Computational Tools:
    • Molecular Docking (AutoDock Vina): Predict binding modes to ATP-binding pockets of kinases .
    • QSAR Models: Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental approaches resolve contradictions in biological activity data across studies involving guanidine derivatives?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate activity at finer concentration intervals (e.g., 0.1–50 µM) to confirm potency thresholds .
  • Cell Line Authentication: Use STR profiling to rule out cross-contamination errors .
  • Solubility Adjustments: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only groups .

Q. How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS at pH 2.0 (simulating stomach), 7.4 (blood), and 9.0 (intestine) for 24 hours. Analyze degradation via LC-MS .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition points .
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours and monitor photodegradation by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.